molecular formula C16H11N3OS2 B2790252 4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 899983-02-9

4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2790252
CAS No.: 899983-02-9
M. Wt: 325.4
InChI Key: MFEQIMRCQKPDEC-UHFFFAOYSA-N
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Description

4-Cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound characterized by its cyano and methylthio functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. One common approach is the reaction of 2-aminothiophenol with chloroacetic acid to form the benzo[d]thiazole ring, followed by subsequent functionalization to introduce the cyano and methylthio groups.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its cyano and methylthio groups make it a versatile reagent in organic synthesis.

Biology: In biological research, 4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties are exploited to create products with specific characteristics required for various applications.

Comparison with Similar Compounds

  • 4-Cyano-N-(2-methylthio)benzamide

  • 4-Cyano-N-(3-methylthio)benzamide

  • 4-Cyano-N-(4-methylthio)benzamide

Uniqueness: 4-Cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide stands out due to its specific structural features, particularly the presence of the benzo[d]thiazole ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Biological Activity

The compound 4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a member of the thiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H12N2SO Molecular Weight 276 32 g mol \text{C}_{14}\text{H}_{12}\text{N}_2\text{S}\text{O}\quad \text{ Molecular Weight 276 32 g mol }

Research indicates that compounds containing a benzo[d]thiazole moiety often exhibit significant biological activities due to their ability to interact with various biological targets. These interactions can lead to inhibition of key enzymes or receptors involved in disease processes.

Biological Activities

  • Anticancer Activity
    • Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
    • A notable study demonstrated that thiazole derivatives could inhibit the growth of human cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 µM to 15 µM .
  • Antimicrobial Activity
    • The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that it possesses activity against various bacterial strains, indicating potential use in treating infections caused by resistant strains .
    • The minimum inhibitory concentration (MIC) values for certain bacterial strains were reported between 10 µg/mL and 50 µg/mL, suggesting moderate antibacterial efficacy.
  • Inhibition of Acetylcholinesterase
    • A study focused on related compounds found that thiazole derivatives could serve as acetylcholinesterase inhibitors, which are crucial in developing treatments for neurodegenerative diseases like Alzheimer’s .
    • The compound exhibited an IC50 value of approximately 12 µM in inhibiting acetylcholinesterase activity, highlighting its potential as a therapeutic agent for cognitive disorders.

Case Study 1: Anticancer Efficacy

A recent study synthesized several thiazole derivatives and tested their anticancer effects on MCF-7 breast cancer cells. The results indicated that this compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cytochrome c and activated caspases.

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 20 µg/mL, suggesting its potential for further development into an antimicrobial agent.

Data Summary

Biological ActivityObserved EffectsIC50/MIC Values
AnticancerInduces apoptosis in cancer cellsIC50: 5-15 µM
AntimicrobialInhibits growth of bacterial strainsMIC: 10-50 µg/mL
Acetylcholinesterase InhibitionPotential treatment for Alzheimer’s diseaseIC50: ~12 µM

Properties

IUPAC Name

4-cyano-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS2/c1-21-12-3-2-4-13-14(12)18-16(22-13)19-15(20)11-7-5-10(9-17)6-8-11/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEQIMRCQKPDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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